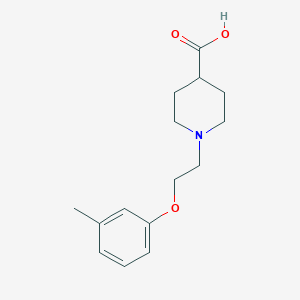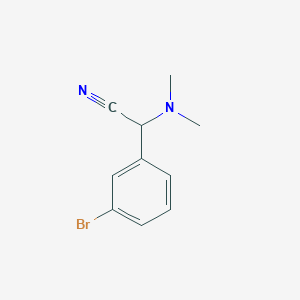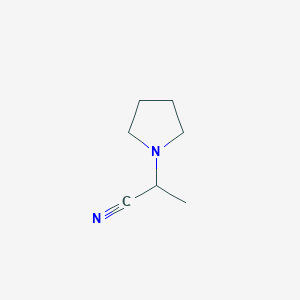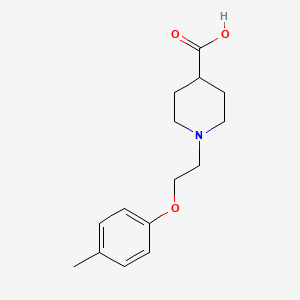
1-(2-(m-Tolyloxy)ethyl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(m-Tolyloxy)ethyl)piperidine-4-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Métodos De Preparación
The synthesis of 1-(2-(m-Tolyloxy)ethyl)piperidine-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of m-tolyl alcohol with ethylene oxide to form 2-(m-tolyloxy)ethanol. This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the desired compound . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1-(2-(m-Tolyloxy)ethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(2-(m-Tolyloxy)ethyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various piperidine-based compounds.
Biology: This compound can be used in the study of biological pathways involving piperidine derivatives.
Medicine: Piperidine derivatives are known for their pharmacological activities, and this compound may be explored for potential therapeutic applications.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-(2-(m-Tolyloxy)ethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes in biological systems, leading to its pharmacological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
1-(2-(m-Tolyloxy)ethyl)piperidine-4-carboxylic acid can be compared with other piperidine derivatives such as:
Piperidine-4-carboxylic acid: Lacks the tolyloxy group, which may affect its pharmacological properties.
2-(m-Tolyloxy)ethylamine: Contains the tolyloxy group but lacks the piperidine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which combines the piperidine ring with the tolyloxy group, potentially leading to unique pharmacological and chemical properties.
Propiedades
IUPAC Name |
1-[2-(3-methylphenoxy)ethyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-12-3-2-4-14(11-12)19-10-9-16-7-5-13(6-8-16)15(17)18/h2-4,11,13H,5-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNUVNTYYGAXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl benzo[c][1,2,5]oxadiazole-5-carboxylate](/img/structure/B7791659.png)
![5-methyl-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B7791679.png)

![2-[6-Oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,6-dihydropyridazin-1-yl]aceticacid](/img/structure/B7791691.png)
![3-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]aniline](/img/structure/B7791705.png)
![1-[2-(4-Methoxyphenoxy)ethyl]piperazine dihydrochloride](/img/structure/B7791711.png)

![4-[2-(2-Methylphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B7791726.png)
